molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B1349443
M. Wt: 281.78 g/mol
InChI Key: LZBYAZKZDQWCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity of Piperazine-Based Compounds : Studies have demonstrated the synthesis of piperazine derivatives, including compounds similar to the one of interest, showing potential antitumor activities. These compounds are evaluated for their effect on tumor DNA methylation processes, indicating their possible role in cancer therapy through epigenetic modulation (Hakobyan et al., 2020). Additionally, other research has focused on synthesizing triazine derivatives with piperazine moieties, which have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activities

  • New Triazole Derivatives with Antimicrobial Activities : The synthesis of novel triazole derivatives incorporating piperazine groups has been explored, with some compounds exhibiting good to moderate antimicrobial activities against various microorganisms. This research suggests the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Modulation

  • Allosteric Enhancers of the A1 Adenosine Receptor : Research into piperazine derivatives has also extended to their potential as allosteric enhancers for the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing their activity. This highlights the versatility of piperazine-based compounds in modulating receptor functions, which could be beneficial in treating various neurological and cardiovascular disorders (Romagnoli et al., 2008).

properties

IUPAC Name

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBYAZKZDQWCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359080
Record name 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine

CAS RN

701220-40-8
Record name 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 4 Step 2: A solution of 1-(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 195 mg) in EtOH (120 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 175 mg, 99%). The product was used without further purification.
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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